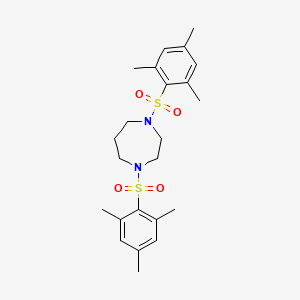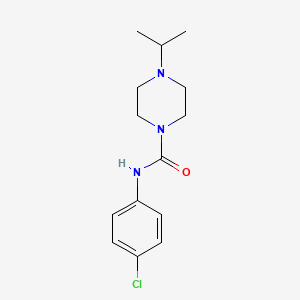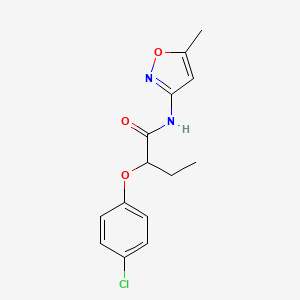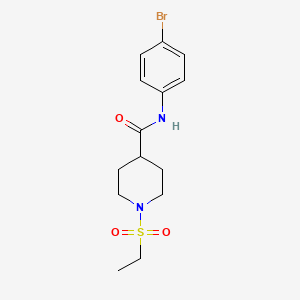![molecular formula C13H18ClN3O2S B4729434 2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4729434.png)
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Descripción general
Descripción
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide, also known as CPTH, is a chemical compound that has been widely studied in the field of scientific research. It is a potent inhibitor of histone acetyltransferase (HAT) activity, which plays a crucial role in regulating gene expression and chromatin structure.
Mecanismo De Acción
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide functions as an inhibitor of HAT activity by binding to the active site of the enzyme. HATs are enzymes that add acetyl groups to histone proteins, which leads to the relaxation of chromatin structure and the activation of gene expression. By inhibiting HAT activity, this compound can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and migration of cancer cells. Additionally, this compound has been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide in lab experiments is its potent inhibitory activity against HATs. This makes it a valuable tool for studying the role of HATs in gene expression and chromatin structure. However, one of the limitations of using this compound is its potential toxicity and side effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide. One area of research is the development of more potent and selective inhibitors of HAT activity. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in cancer treatment. Finally, research is needed to better understand the mechanism of action of this compound and its effects on gene expression and chromatin structure.
Aplicaciones Científicas De Investigación
2-[2-(4-chloro-3-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to enhance the effectiveness of chemotherapy drugs in cancer treatment.
Propiedades
IUPAC Name |
1-[2-(4-chloro-3-methylphenoxy)propanoylamino]-3-ethylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2S/c1-4-15-13(20)17-16-12(18)9(3)19-10-5-6-11(14)8(2)7-10/h5-7,9H,4H2,1-3H3,(H,16,18)(H2,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACRXYKZDMYSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C(C)OC1=CC(=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-chloro-3-methylphenoxy)methyl]-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4729351.png)

![N-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B4729366.png)


![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4729383.png)
![4-(2-bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B4729385.png)
![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2,6-dimethyl-4-pyridinyl)piperazine](/img/structure/B4729393.png)

![3-(2,3-dimethylphenyl)-5-[1-(3-nitrophenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4729421.png)
![4-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4729442.png)

![N-(3-{[(2-furylmethyl)amino]carbonyl}-5-methyl-4-phenyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4729457.png)
![N-(4-bromo-2-isopropylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4729460.png)